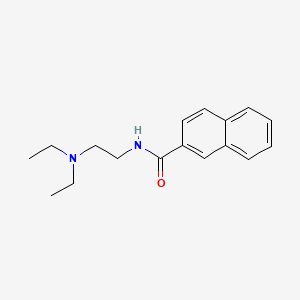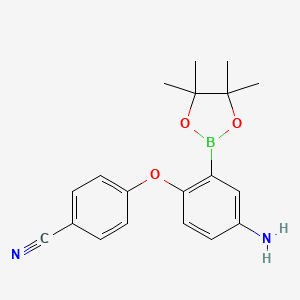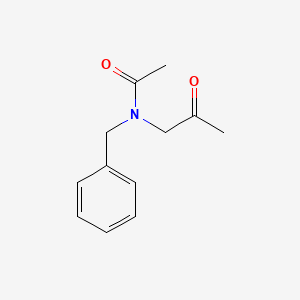
2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- is a chemical compound with the molecular formula C17H22N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its naphthalene ring structure, which is linked to a carboxamide group and a diethylaminoethyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- typically involves the reaction of 2-naphthoic acid with N-(2-aminoethyl)diethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The diethylaminoethyl side chain can interact with biological receptors, while the naphthalene ring can intercalate with DNA or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxamide, N-(2-(dimethylamino)ethyl)-: Similar structure but with dimethylaminoethyl side chain.
2-Naphthalenecarboxamide, N-(2-(methylamino)ethyl)-: Contains a methylaminoethyl side chain.
2-Naphthalenecarboxamide, N-(2-(ethylamino)ethyl)-: Features an ethylaminoethyl side chain.
Uniqueness
2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- is unique due to its diethylaminoethyl side chain, which imparts specific chemical and biological properties. This side chain can enhance the compound’s solubility and interaction with biological targets, making it distinct from its analogs.
Propiedades
Número CAS |
50341-75-8 |
|---|---|
Fórmula molecular |
C17H22N2O |
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H22N2O/c1-3-19(4-2)12-11-18-17(20)16-10-9-14-7-5-6-8-15(14)13-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,18,20) |
Clave InChI |
LVIGUUSIGAXDGF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)


![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)


